N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-14-18(21-19-20-11-6-12-23(14)19)15-7-5-8-16(13-15)22-26(24,25)17-9-3-2-4-10-17/h2-13,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPVEAAXFYYCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core through cyclization reactions involving 2-aminopyridine and α-bromoketones .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and sulfonation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine
- Target Compound : The imidazo[1,2-a]pyrimidine core contains a pyrimidine ring fused to an imidazole, providing distinct electronic properties due to the presence of two nitrogen atoms in the six-membered ring.
- Analog 1 : 2,5-Dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide () replaces pyrimidine with pyridine, reducing nitrogen content. This may alter π-π stacking interactions and hydrogen-bonding capacity .
Substituent Effects
Key Observations :
Functional Group Variations
- Sulfonamide vs. Benzamide : The target compound’s sulfonamide group (–SO₂NH–) offers strong hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., carbonic anhydrase). In contrast, benzamide derivatives () rely on amide (–CONH–) linkages, which have different geometry and polarity .
- Urea Derivatives (): Compounds like N-{4-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}-N'-(3-methylphenyl)urea replace sulfonamide with urea, enabling dual hydrogen-bond donor-acceptor interactions .
Biological Activity
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources to present a detailed understanding of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazo[1,2-a]pyrimidine moiety linked to a benzenesulfonamide group. The chemical formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 336.39 g/mol
This structural complexity suggests diverse interactions with biological targets, which may underlie its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazo[1,2-a]pyrimidine ring is known to exhibit inhibitory effects on various protein targets, potentially leading to modulation of signaling pathways involved in cell proliferation and apoptosis.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against several enzymes. For instance:
- Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibitory assays have shown that related compounds can reduce the activity of PTP1B, a key regulator in insulin signaling pathways. This suggests potential applications in diabetes management through enhancement of insulin sensitivity .
- Cyclooxygenase (COX) Inhibition : Similar compounds have been evaluated for their ability to inhibit COX enzymes, which play a critical role in inflammation and pain pathways .
In Vivo Studies
In vivo studies have provided insights into the pharmacological effects of the compound:
- Anti-diabetic Effects : In animal models, compounds structurally related to this compound have shown promising results in lowering blood glucose levels and improving insulin resistance .
- Anti-inflammatory Activity : The compound has been linked to reduced levels of inflammatory markers in experimental models, indicating its potential as an anti-inflammatory agent .
Case Study 1: PTP1B Inhibition
In a study evaluating the efficacy of various PTP1B inhibitors, it was found that derivatives similar to this compound displayed IC values ranging from 60 µM to 80 µM. These findings suggest that modifications to the structure can enhance inhibitory potency against PTP1B .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of sulfonamide derivatives. The compound was tested in models of acute inflammation, where it significantly reduced edema formation and pro-inflammatory cytokine levels .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | IC (µM) |
|---|---|---|
| This compound | Imidazo-Pyrimidine | 60 - 80 |
| Related Compound A | Imidazo-Pyridine | 70 |
| Related Compound B | Sulfonamide Derivative | 50 |
Q & A
Q. Basic
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm) and confirms sulfonamide (-SO₂NH-) linkage (δ 3.1–3.5 ppm for adjacent CH₂ groups) .
- LC-MS : Verifies molecular ion peaks (m/z ~423.3 for [M+H]⁺) and purity (>95%) .
- FT-IR : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and imidazo ring C=N vibrations (1600–1500 cm⁻¹) .
- X-ray crystallography : Resolves regiochemical ambiguities in the imidazo-pyrimidine core (e.g., bond angles <120° for fused rings) .
What biological targets are associated with this compound, and how is selectivity against off-targets validated?
Basic
The compound inhibits kinases (e.g., MAPK, CDKs) and phosphodiesterases via sulfonamide-mediated hydrogen bonding to catalytic residues (e.g., Asp/Lys) . Selectivity is assessed through:
- Enzyme inhibition assays : IC₅₀ values measured against a panel of 10+ kinases .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability post-treatment .
How can researchers optimize reaction yields during the sulfonamide coupling step?
Q. Advanced
- Solvent selection : Aprotic polar solvents (DMF, DMSO) enhance nucleophilicity of the amine intermediate .
- Catalysts : DMAP (5 mol%) accelerates coupling by activating the sulfonyl chloride electrophile .
- Temperature control : Maintaining 0–5°C prevents hydrolysis of the sulfonyl chloride intermediate .
- Workflow : Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) and quench with ice-cold water to isolate the product .
How to resolve contradictions between in vitro enzymatic inhibition and cell-based cytotoxicity data?
Advanced
Discrepancies may arise from poor membrane permeability or metabolic instability . Mitigation strategies include:
- Parallel assays : Compare enzymatic IC₅₀ (e.g., COX-2 inhibition ) with cytotoxicity (SRB assay ) under matched pH/temperature.
- Prodrug modification : Introduce acetyl-protected amines to enhance cellular uptake, followed by esterase-mediated activation .
- Pharmacokinetic profiling : Measure logP (target: 2–3) and plasma protein binding (>90%) to correlate bioactivity .
What computational methods predict binding modes and off-target interactions?
Q. Advanced
- Molecular docking : AutoDock Vina models interactions between the sulfonamide group and kinase ATP-binding pockets (e.g., PDB 6Q0 ).
- MD simulations : AMBER-based 100-ns simulations assess binding stability (RMSD <2.0 Å) .
- Pharmacophore modeling : Identifies critical features (e.g., sulfonamide oxygens, imidazo N1) for virtual screening against ZINC15 .
What strategies improve metabolic stability and oral bioavailability?
Q. Advanced
- Fluorine substitution : Introduce at position 3 of the benzene ring to block CYP450-mediated oxidation .
- Deuteration : Replace vulnerable methyl groups (e.g., imidazo-C3-CH₃) with deuterated analogs to slow metabolism .
- Cocrystal engineering : Co-crystallize with succinic acid to enhance solubility (>2 mg/mL in PBS) .
How to validate target engagement in complex biological systems?
Q. Advanced
- Chemical proteomics : Use biotinylated probes to pull down target proteins from lysates, followed by LC-MS/MS identification .
- SPR biosensing : Measure binding kinetics (ka/kd) to immobilized kinases on sensor chips .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
